molecular formula C14H15N3O2 B13794804 Succinimide, N-(1,2-dihydro-3-quinolylaminomethyl)- CAS No. 73927-00-1

Succinimide, N-(1,2-dihydro-3-quinolylaminomethyl)-

Cat. No.: B13794804
CAS No.: 73927-00-1
M. Wt: 257.29 g/mol
InChI Key: SFJFXJLEUGTYTN-UHFFFAOYSA-N
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Description

Succinimide derivatives are a class of heterocyclic compounds characterized by a five-membered ring containing two carbonyl groups and one nitrogen atom. The compound "Succinimide, N-(1,2-dihydro-3-quinolylaminomethyl)-" features a 1,2-dihydro-3-quinolylaminomethyl substituent attached to the nitrogen atom of the succinimide core. This structural modification introduces a bicyclic aromatic amine moiety (quinoline derivative), which may enhance interactions with biological targets such as enzymes or receptors.

Quinoline derivatives are known for their pharmacological relevance, including antimicrobial, anticancer, and central nervous system (CNS) activities .

Properties

CAS No.

73927-00-1

Molecular Formula

C14H15N3O2

Molecular Weight

257.29 g/mol

IUPAC Name

1-[(1,2-dihydroquinolin-3-ylamino)methyl]pyrrolidine-2,5-dione

InChI

InChI=1S/C14H15N3O2/c18-13-5-6-14(19)17(13)9-16-11-7-10-3-1-2-4-12(10)15-8-11/h1-4,7,15-16H,5-6,8-9H2

InChI Key

SFJFXJLEUGTYTN-UHFFFAOYSA-N

Canonical SMILES

C1CC(=O)N(C1=O)CNC2=CC3=CC=CC=C3NC2

Origin of Product

United States

Preparation Methods

General Synthetic Route

The synthesis of Succinimide, N-(1,2-dihydro-3-quinolylaminomethyl)- primarily involves the reaction between succinic anhydride derivatives and quinoline-based amines. The key steps include:

  • Starting Materials : Succinic anhydride or its derivatives and 1,2-dihydro-3-quinolylamine or related quinoline amines.
  • Reaction Type : Nucleophilic substitution where the amine group of the quinoline derivative attacks the electrophilic carbonyl carbon of the succinic anhydride, leading to ring-opening and formation of a half-amide intermediate.
  • Cyclization : The intermediate undergoes cyclization to form the succinimide ring system.
  • Solvents and Conditions : The reaction is typically conducted in inert solvents such as pyridine or n-butanol under heating to promote cyclization.

Detailed Synthetic Process (Based on Patent EP0082402A2)

The preparation can be summarized in the following steps:

Step Description Reagents/Conditions Notes
1 Preparation of succinic anhydride derivative (IIa) Starting from succinic anhydride or derivatives Can be prepared by literature methods (e.g., T.V. Auken et al., J. Org. Chem., 1958)
2 Reaction of (IIa) with quinoline amine (III) Heating in pyridine or n-butanol Forms half-amide intermediate (IVa)
3 Cyclization of intermediate (IVa) to succinimide (Ia) Heating, sometimes with acetic anhydride Cyclization may be slow; acetic anhydride accelerates ring closure
4 Optional reduction of (Ia) to reduced succinimide (Ib) Hydrogenation with catalysts (Pt, Pd, Rh, Ni) in solvents like methanol or ethanol under atmospheric or elevated pressure Reduces double bonds if present

This process ensures the formation of the target succinimide derivative with high purity and yield.

Alternative Synthetic Approaches

  • Reduction First Route : The succinic anhydride derivative (IIa) can be reduced first to (IIb), followed by reaction with the quinoline amine (III) to give the reduced succinimide (Ib).
  • Catalysts and Conditions : Hydrogenation catalysts such as platinum black, palladium on carbon, or Raney nickel are used under mild conditions. Solvents include lower alkanols, water, or ethyl acetate.

Reaction Scheme Summary

The overall synthetic scheme can be represented as:

$$
\text{Succinic anhydride derivative (IIa)} + \text{Quinoline amine (III)} \xrightarrow[\text{heat}]{\text{pyridine/n-butanol}} \text{Half-amide (IVa)} \xrightarrow[\text{heat/acetic anhydride}]{} \text{Succinimide derivative (Ia)} \xrightarrow[\text{H}_2, \text{catalyst}]{} \text{Reduced succinimide (Ib)}
$$

Research Findings and Challenges in Preparation

  • The reaction between the quinoline amine and succinic anhydride derivative is generally straightforward but may require optimization of solvent and temperature to improve yield.
  • Cyclization to the succinimide ring can be slow; acetic anhydride is effective in accelerating this step.
  • Reduction steps require careful choice of catalyst and solvent to avoid over-reduction or side reactions.
  • The compound's synthesis has been reported with variations in substituents on the quinoline ring to modulate biological activity and solubility.

Data Table Summarizing Preparation Parameters

Parameter Description Typical Conditions/Values
Starting materials Succinic anhydride derivative (IIa), quinoline amine (III) Purity >98%, commercially available or synthesized
Solvents Pyridine, n-butanol, acetic anhydride (for cyclization) Anhydrous, inert atmosphere recommended
Temperature Heating at reflux or 80-120 °C Depends on solvent and reaction step
Reaction time Several hours to overnight Cyclization step may require extended heating
Catalysts (for reduction) Pt black, Pd/C, Raney Ni, Rh catalysts Hydrogen pressure atmospheric to elevated (1-5 atm)
Yield Typically moderate to high (60-90%) Depends on reaction optimization
Purification Recrystallization, chromatography To obtain pure succinimide derivative

Chemical Reactions Analysis

Structural and Functional Context

The compound combines a succinimide core with a substituted quinoline moiety. Key structural features that may influence reactivity include:

  • Succinimide ring : Known for electrophilic properties, hydrolysis susceptibility, and participation in nucleophilic substitution reactions .

  • Quinolylaminomethyl group : Quinoline derivatives often exhibit redox activity, metal coordination, and aromatic substitution tendencies .

Potential Reactivity Predictions:

Reaction TypeExpected Site of ReactivityLikely Products/Intermediates
HydrolysisSuccinimide ringImide opening to aspartic acid analogs
Nucleophilic substitutionN-substituent (quinolylaminomethyl)Amine or amide derivatives
Oxidation/ReductionQuinoline aromatic systemDihydroquinoline derivatives
CycloadditionConjugated C=N bondsHeterocyclic fused systems

Analogous Succinimide Derivatives

While direct data is absent, reactions of structurally similar compounds provide insights:

Succinimide-Based Reactions

  • Hydroxylamine cleavage : Succinimide rings cleave under basic conditions (e.g., 2M hydroxylamine, pH 9) to form aspartyl residues .

  • Radical bromination : N-Bromosuccinimide (NBS) facilitates allylic bromination in alkenes via radical mechanisms .

Quinoline-Related Transformations

  • Azo-coupling : Quinolines with amino groups undergo diazotization and coupling reactions .

  • Metal complexation : Amino-substituted quinolines act as ligands for transition metals (e.g., Pd, Cu) .

Synthetic Pathways to Target Compound

The compound may be synthesized via:

  • Mannich reaction : Condensation of succinimide with formaldehyde and 3-amino-1,2-dihydroquinoline.

  • N-Alkylation : Reaction of succinimide with a quinolylaminomethyl halide.

Research Gaps and Recommendations

  • Experimental characterization : Priority should be given to:

    • Stability studies (pH, temperature)

    • Reactivity screening (electrophiles, nucleophiles, radicals)

  • Computational modeling : DFT calculations to predict reaction pathways.

  • Catalytic applications : Explore potential as a ligand or organocatalyst (e.g., asymmetric synthesis) .

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity
Research indicates that compounds derived from succinimide structures exhibit significant anticancer properties. A study highlighted the potential of Mannich bases, which include succinimide derivatives, as cytotoxic agents against various human cancer cell lines. These compounds demonstrated half-maximal inhibitory concentration (IC50) values in the low micromolar range, indicating potent activity against cancer cells .

Antimicrobial Properties
Succinimide derivatives have been explored for their antibacterial and antifungal activities. The structural diversity of these compounds allows for modifications that enhance their efficacy against a broad spectrum of pathogens. Studies have shown that certain derivatives can inhibit the growth of resistant bacterial strains, making them valuable in the development of new antimicrobial agents .

Organic Synthesis

Functionalization of Olefins
Succinimide derivatives play a role in the functionalization of olefins through nitrogen-centered radicals. These reactions allow for high regioselectivity and the formation of complex structures useful in synthesizing pharmaceuticals and agrochemicals. The ability to generate N-heterocycles from these reactions further expands their utility in organic synthesis .

Radical Chemistry Applications
The radical chemistry involving succinimide derivatives has been utilized to create nitrogen-containing heterocycles such as pyrrolidines and quinoxalines. These compounds are essential intermediates in the synthesis of various biologically active molecules .

Materials Science

Polymer Chemistry
Succinimide derivatives are being investigated for their application in polymer chemistry, particularly as additives that can enhance the properties of synthetic polymers. Their incorporation into polymer matrices can improve mechanical strength and thermal stability, making them suitable for various industrial applications .

Cosmetic Formulations
In cosmetic formulations, succinimide-based compounds are evaluated for their safety and effectiveness. Research has focused on optimizing formulations to enhance skin hydration and sensory properties while ensuring stability and safety compliance with regulatory standards .

Case Studies

Study Reference Application Area Findings
Anticancer ActivityDemonstrated significant cytotoxicity against human cancer cell lines with IC50 < 10 μM.
Organic SynthesisEffective in functionalizing olefins with high regioselectivity; enabled synthesis of complex N-heterocycles.
Cosmetic FormulationsImproved skin hydration and stability in formulations; compliance with EU safety regulations demonstrated.

Mechanism of Action

The mechanism of action of Succinimide, N-(1,2-dihydro-3-quinolylaminomethyl)- involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Ethosuximide and Anticonvulsant Succinimides

Ethosuximide, a succinimide derivative with a methyl group at the α-position (α-methyl-α-phenylsuccinimide), is a well-known anticonvulsant used to treat absence seizures. Structural comparisons reveal:

  • Substituent Effects: Ethosuximide’s methyl and phenyl groups contribute to its CNS bioavailability and target specificity toward T-type calcium channels . In contrast, the quinolylaminomethyl group in the target compound may enhance interactions with aromatic-rich binding pockets (e.g., acetylcholinesterase or sodium channels) .
  • Bioaccumulation: Ethosuximide demonstrates moderate bioaccumulation in C. elegans models, as shown by $ ^1H $-NMR spectroscopy .

Table 1: Pharmacological Comparison of Succinimide Derivatives

Compound Target/Activity IC50/Ki Values Key Structural Features
Ethosuximide T-type calcium channels N/A α-methyl, α-phenyl substituents
BPBTS (Disubstituted) Nav1 sodium channels Pan-subtype inhibition Biphenylthienyl substituents
Succinimide (I)/(II) Acetylcholinesterase (AChE) IC50: 29,000–31,000 µM Aminoalkanol substituents
Target Compound* Hypothetical enzyme/receptor N/A Quinolinylaminomethyl group

*Hypothetical data based on structural analogs.

N-(Arylthio)succinimides and Reactivity

N-(Arylthio)succinimides, such as those with electron-withdrawing (Cl, Br) or donating (methyl, naphthyl) groups, demonstrate varied reactivity in Michael addition reactions :

  • Steric Effects: Ortho-substituted N-(phenylsulfanyl)succinimides exhibit reduced reactivity due to steric hindrance . The quinolylaminomethyl group in the target compound may similarly influence steric accessibility in synthetic or biological interactions.
  • Applications: These compounds serve as electrophilic sulfur donors in cycloaddition reactions, enabling the synthesis of sulfur-containing heterocycles . The target compound’s quinoline moiety could expand utility in metal-catalyzed coupling reactions.

Succinimide-Based Cross-Linkers

N-hydroxysuccinimide (NHS) esters, such as NHS-PEG-MAL and EMCS, are widely used in bioconjugation due to their reactivity with amine groups :

  • Selectivity: N-(benzoyloxy)succinimide exhibits poor N-terminal selectivity in peptide modification compared to 2-ethynylbenzaldehydes . The target compound’s quinoline group may introduce steric or electronic effects to enhance site-specific modifications.

Hydantoin and Pyrrolidinone Analogs

Replacing the succinimide core with hydantoin or pyrrolidinone in spiroindolinone antagonists alters receptor binding:

  • Receptor Affinity: Pyrrolidinone regioisomers show reduced potency compared to succinimide, emphasizing the importance of the 5-position carbonyl group . The target compound’s substituent orientation may similarly modulate affinity for hypothetical targets.

Physicochemical and Pharmacokinetic Considerations

  • Solubility: The quinoline group may increase hydrophobicity compared to morpholinomethyl (e.g., N-(morpholinomethyl)-succinimide) or polyethylene glycol (PEG)-modified derivatives .
  • Metabolism: Methsuximide, another anticonvulsant, is metabolized to N-desmethylmethsuximide, with a plasma half-life of 72.2 hours . The quinolylaminomethyl group could influence metabolic stability via cytochrome P450 interactions.

Table 2: Structural and Functional Comparison of Succinimide Derivatives

Compound Substituent Key Applications Reference
3-Chloro-N-phenyl-phthalimide Chlorophenyl group Polyimide synthesis
N-(Methacryloyloxy)succinimide Methacrylate ester Polymer cross-linking
N-(1,2-dihydro-3-quinolylaminomethyl)-succinimide* Quinolinylaminomethyl Hypothetical drug design N/A

Biological Activity

Succinimide, N-(1,2-dihydro-3-quinolylaminomethyl)- is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, drawing on various studies and reviews.

Overview of Succinimides

Succinimides are a class of compounds known for their diverse biological activities. They are often synthesized through the Mannich reaction, which introduces an aminomethyl function into various substrates. The biological applications of succinimides include antimicrobial, anticancer, anticonvulsant, and anti-inflammatory activities .

Biological Activities

1. Antimicrobial Activity

Research indicates that succinimides exhibit significant antimicrobial properties. A review highlighted the effectiveness of various Mannich bases, including those related to succinimides, against bacterial strains such as Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) values for some derivatives were reported as low as 25 μg/mL, showing comparable efficacy to standard antibiotics like streptomycin .

2. Anticancer Properties

The anticancer potential of succinimides has been explored in several studies. For instance, compounds derived from succinimide structures have demonstrated cytotoxic effects against various cancer cell lines, including prostate cancer (PC-3) and colon cancer (WiDr) cells. The IC50 values for these compounds were often below 10 μM, indicating potent activity . Mechanistic studies suggest that these compounds may exert their effects by interfering with cellular mechanisms such as DNA topoisomerase I inhibition and mitochondrial disruption .

3. Anticonvulsant Activity

Some derivatives of succinimides have shown promise in treating epilepsy. The anticonvulsant activity is attributed to their ability to modulate neurotransmitter systems and enhance GABAergic transmission. This action helps stabilize neuronal excitability and prevent seizure activity .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship (SAR) is crucial for optimizing the biological activity of succinimides. Modifications in the chemical structure can significantly influence their pharmacological properties. For example:

Substituent Effect on Activity
Electron-withdrawing groups (e.g., NO2)Enhance antibacterial activity
Electron-donating groups (e.g., OMe)Improve cytotoxicity against cancer cells

Studies have shown that specific substitutions can lead to improved lipophilicity and bioavailability, which are critical for enhancing therapeutic efficacy .

Case Studies

Several case studies illustrate the biological activity of succinimides:

  • Case Study 1: A series of Mannich bases derived from succinimide were tested against murine cancer cells MAC13 and MAC16. The compounds exhibited high cytotoxicity against resistant cell lines, indicating their potential as novel anticancer agents .
  • Case Study 2: In vitro studies demonstrated that certain succinimide derivatives had significant antibacterial activity against both Gram-positive and Gram-negative bacteria. The findings suggest that these compounds could serve as lead candidates for developing new antibiotics .

Q & A

Basic Research Questions

Q. What are the standard synthetic protocols for preparing N-(1,2-dihydro-3-quinolylaminomethyl)succinimide, and how can purity challenges be addressed?

  • Methodological Answer : The synthesis typically involves a two-step procedure: (1) condensation of 1,2-dihydro-3-quinolylamine with a succinic anhydride derivative, followed by (2) dehydration using acetic anhydride to cyclize the intermediate. A key modification to improve purity includes replacing diluted acetic anhydride with pure acetic anhydride to enhance reaction efficiency. Post-synthesis, washing with K2CO3 solution effectively removes acidic impurities, yielding high-purity product .

Q. How is N-(1,2-dihydro-3-quinolylaminomethyl)succinimide characterized using spectroscopic and crystallographic methods?

  • Methodological Answer :

  • Infrared (IR) Spectroscopy : Identifies functional groups (e.g., C=O stretches at ~1700–1800 cm<sup>-1</sup>) and confirms cyclization .
  • X-ray Crystallography : Determines molecular geometry and intermolecular interactions. For example, halogen bonding in related succinimide complexes (e.g., brominated analogs) reveals coordination patterns critical for reactivity .
  • <sup>1</sup>H NMR and ESI-MS : Validate molecular structure and purity (e.g., molecular ion peaks and fragmentation patterns) .

Q. What analytical techniques are recommended for quantifying N-(1,2-dihydro-3-quinolylaminomethyl)succinimide in complex biological matrices?

  • Methodological Answer : Pre-column derivatization with fluorenylmethoxycarbonyl (Fmoc) reagents enhances detection sensitivity in HPLC. For example, Fmoc-Osu derivatives enable UV or fluorescence detection, with optimized mobile phases (e.g., acetonitrile/water gradients) resolving succinimide analogs from interfering compounds .

Advanced Research Questions

Q. How can computational methods predict the stability and reactivity of N-(1,2-dihydro-3-quinolylaminomethyl)succinimide under varying conditions?

  • Methodological Answer : Density Functional Theory (DFT) calculations model electron distribution and reaction pathways. For instance, simulations of N-(1-naphthyl)succinimide predict steric hindrance effects on hydrolysis rates, guiding solvent selection (e.g., aprotic solvents for stability) . Molecular dynamics simulations further assess intermolecular interactions in crystal lattices, aiding polymorph screening .

Q. What strategies resolve contradictions in spectroscopic data during structural elucidation of succinimide derivatives?

  • Methodological Answer :

  • Multi-technique Cross-validation : Combine <sup>13</sup>C NMR, X-ray diffraction, and high-resolution mass spectrometry (HRMS) to resolve ambiguities. For example, crystallographic data can correct misassigned IR peaks caused by tautomerism .
  • Isotopic Labeling : Track reaction intermediates (e.g., <sup>15</sup>N-labeled amines) to confirm proposed mechanisms .

Q. What are the mechanistic insights into succinimide formation under acidic vs. basic conditions?

  • Methodological Answer : Under acidic conditions, protonation of the amide nitrogen accelerates cyclization via intramolecular nucleophilic attack. In contrast, basic conditions deprotonate the amine, favoring alternative pathways like ring-opening rearrangements. Kinetic studies using pH-controlled reactors and <sup>18</sup>O-labeled water validate these mechanisms .

Q. How is N-(1,2-dihydro-3-quinolylaminomethyl)succinimide applied in heterobifunctional crosslinking reagents?

  • Methodological Answer : The succinimide ester group reacts with primary amines (e.g., lysine residues), while the quinoline moiety can coordinate transition metals for site-specific conjugation. For example, EMCS (a related compound) links proteins via NHS ester-maleimide chemistry, with spacer length optimized to minimize steric interference .

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